molecular formula C4H11NO3S B6234730 N-(2-methoxyethyl)methanesulfonamide CAS No. 93501-85-0

N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B6234730
CAS No.: 93501-85-0
M. Wt: 153.2
InChI Key:
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Description

N-(2-methoxyethyl)methanesulfonamide: is a chemical compound with the molecular formula C4H11NO3S and a molecular weight of 153.2 g/mol . It is characterized by the presence of a methanesulfonamide group attached to a 2-methoxyethyl chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+CH3OCH2CH2NH2CH3SO2NHCH2CH2OCH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHCH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} CH3​SO2​Cl+CH3​OCH2​CH2​NH2​→CH3​SO2​NHCH2​CH2​OCH3​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)methanesulfonamide is utilized in a wide range of scientific research applications, including:

Chemistry:

  • Used as a reagent in organic synthesis to introduce the methanesulfonamide group into target molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Used in the synthesis of biologically active compounds for drug discovery and development.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
  • Studied for its effects on various biological pathways and its potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-methylmethanesulfonamide: Similar structure but lacks the 2-methoxyethyl group.

    N-ethylmethanesulfonamide: Contains an ethyl group instead of the 2-methoxyethyl group.

    N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyethyl group instead of the methoxyethyl group.

Uniqueness: N-(2-methoxyethyl)methanesulfonamide is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in scientific research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyethyl)methanesulfonamide involves the reaction of methanesulfonyl chloride with 2-methoxyethanamine.", "Starting Materials": [ "Methanesulfonyl chloride", "2-methoxyethanamine" ], "Reaction": [ "To a solution of 2-methoxyethanamine in dichloromethane, add triethylamine dropwise with stirring.", "Slowly add methanesulfonyl chloride dropwise to the reaction mixture while maintaining the temperature below 10°C.", "Stir the reaction mixture at room temperature for 2 hours.", "Add water to the reaction mixture and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(2-methoxyethyl)methanesulfonamide as a white solid." ] }

CAS No.

93501-85-0

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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